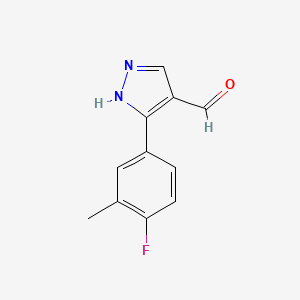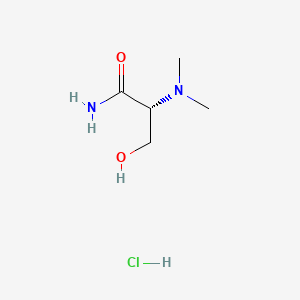
Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate: is an organic compound with the molecular formula C11H11BrFIO2 It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-bromo-4-fluoro-5-iodobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products:
- Substituted benzoates
- Carboxylic acids
- Alcohol derivatives
- Coupled aromatic compounds
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, substituted benzoates are investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique halogenated structure imparts desirable properties to these materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-fluoro-5-iodobenzoate in chemical reactions involves the activation of the halogen atoms and the ester group. The halogen atoms act as leaving groups in substitution and coupling reactions, while the ester group can be hydrolyzed or reduced to form reactive intermediates. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- Tert-butyl 3-bromo-5-iodobenzoate
- Tert-butyl 4-iodobenzoate
- Tert-butyl 3-bromo-5-fluoro-4-iodobenzoate
Comparison: Tert-butyl 3-bromo-4-fluoro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This structural feature allows for a diverse range of chemical reactions and applications compared to similar compounds with fewer halogen substituents .
Properties
CAS No. |
2913241-56-0 |
|---|---|
Molecular Formula |
C11H11BrFIO2 |
Molecular Weight |
401.01 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C11H11BrFIO2/c1-11(2,3)16-10(15)6-4-7(12)9(13)8(14)5-6/h4-5H,1-3H3 |
InChI Key |
ATJKMKAYZOCZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)



![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)


![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)

![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)

